1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane
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Overview
Description
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two triazole rings, each substituted with a phenyl group and a pyridinyl group, connected by a thioether linkage to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane typically involves the following steps:
Formation of Triazole Rings: The triazole rings can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using aryl halides and pyridine derivatives.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the triazole derivatives with an appropriate thiol compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole rings can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane depends on its specific application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Catalysis: As a ligand, it can form complexes with metal ions, enhancing their catalytic activity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propane: Similar structure but with a propane backbone.
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)butane: Similar structure but with a butane backbone.
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)benzene: Similar structure but with a benzene backbone.
Uniqueness
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane is unique due to its specific ethane backbone, which may influence its chemical reactivity and biological activity compared to its analogs with different backbones
Properties
IUPAC Name |
3-[4-phenyl-5-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N8S2/c1-3-11-23(12-4-1)35-25(21-9-7-15-29-19-21)31-33-27(35)37-17-18-38-28-34-32-26(22-10-8-16-30-20-22)36(28)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFIEHSQHWFPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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